Home > Products > Screening Compounds P53155 > 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid - 16015-50-2

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Catalog Number: EVT-3185266
CAS Number: 16015-50-2
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic Acids

  • Compound Description: (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids represent a class of compounds synthesized through a novel route involving the cyclization of N-(2-aminobenzoyl) amino acids with formic acid or nitric acid .

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-alkanoic Acids

  • Compound Description: These compounds are synthesized through a similar cyclization reaction as the (4-oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids, utilizing N-(2-aminobenzoyl) amino acids with either formic acid or nitric acid as reagents .

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione

  • Compound Description: This compound is synthesized through a green and efficient method utilizing PEG-600 as a solvent .
Synthesis Analysis

The synthesis of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves a multi-step reaction process. One documented method includes:

  1. Oxidation Reaction: The starting material, 2-(2-Methoxy-2-oxoethyl)benzoic acid, undergoes oxidation using selenium(IV) oxide as a catalyst under reflux conditions for approximately 6 hours.
  2. Cyclization: The product from the oxidation step is then treated with tetrahydrofuran at controlled temperatures (50 °C) for 3 hours, followed by a gradual temperature increase to between 20 °C and 50 °C.
  3. Final Steps: A mixture of potassium hydroxide, tetrahydrofuran, methanol, and water is used to complete the synthesis over 1.5 hours at 40 °C, yielding the final product .

This method highlights the importance of controlling temperature and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid features a phthalazine core fused with a carboxylic acid group and a methylphenyl substituent. Key structural characteristics include:

  • Phthalazine Ring: A bicyclic structure composed of two fused aromatic rings.
  • Functional Groups: The presence of a carbonyl group (C=O) adjacent to the phthalazine ring contributes to its reactivity.
  • Substituents: A methyl group attached to one of the phenyl rings enhances its lipophilicity and may influence biological activity.

The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography for precise spatial orientation .

Chemical Reactions Analysis

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized further to form more complex derivatives.
  • Nucleophilic Substitution: The carboxylic acid functional group can undergo nucleophilic attack, leading to esterification or amidation reactions.

These reactions are crucial for modifying the compound for specific applications in drug development or material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility in organic solvents varies; polar solvents generally enhance solubility due to the presence of the carboxylic acid group.

Additional properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing the compound but require specific experimental data for precise values .

Applications

The applications of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid are diverse:

  1. Pharmaceutical Development: Its structural features make it a candidate for drug design targeting various diseases due to potential anti-inflammatory or anticancer activities.
  2. Chemical Synthesis: It serves as an intermediate in synthesizing other heterocyclic compounds or pharmaceuticals.
  3. Biological Research: Studies involving this compound can contribute to understanding the pharmacological effects of phthalazine derivatives.
Introduction: Contextualizing Phthalazine-1-carboxylic Acid Derivatives in Modern Research

Historical Evolution of Phthalazine-Based Pharmacophores

The therapeutic relevance of phthalazines emerged from systematic explorations of diazine chemistry in the mid-20th century. Early synthetic routes relied on classical cyclization strategies, such as the condensation of o-phthalaldehyde or phthalic anhydride derivatives with hydrazine [2] . The discovery of the vasodilatory hydralazine (1-hydrazinophthalazine) in the 1950s marked the first clinical validation of this scaffold, spurring investigations into substituted variants. Key milestones include:

  • 1980s–1990s: Development of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid derivatives as intermediates for angiotensin-converting enzyme (ACE) inhibitors and aldose reductase antagonists (e.g., zopolrestat) .
  • Early 2000s: Emergence of biarylurea/amide-functionalized phthalazines (e.g., vatalanib) as ATP-competitive inhibitors of vascular endothelial growth factor receptors (VEGFRs), demonstrating potent antiangiogenic effects [7].
  • 2010s–Present: FDA approval of PARP inhibitors olaparib and talazoparib—featuring phthalazinone cores—for BRCA-mutated cancers, underscoring the scaffold’s capacity for targeted cancer therapy [2] .

This evolution reflects a shift from fortuitous discovery toward rational design, leveraging the phthalazine nucleus as a planar, heteroaromatic "privileged structure" capable of occupying ATP-binding clefts and modulating diverse signaling pathways [7].

Structural Taxonomy and Nomenclature Conventions for 3-Aryl-4-oxophthalazines

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid belongs to a well-defined subclass of phthalazines characterized by a 3-aryl substituent and a carbonyl group at position 4. Systematic nomenclature follows IUPAC rules:

  • The parent heterocycle is 3,4-dihydrophthalazine-4-one, indicating a keto group at C4.
  • The carboxylic acid at C1 and the 3-(3-methylphenyl) group are designated as prefixes.Thus, the formal name is 3-(3-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.
  • Molecular Formula: C₁₆H₁₂N₂O₃ [1] [8]
  • CAS Registry Numbers:
  • Unsubstituted core: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 57531-19-8) [6]
  • 3-(3-Methylphenyl) variant: Specific CAS not listed in sources; closest analog is 3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 926201-05-0) [3] [8] [9]

Table 1: Structural and Physicochemical Profile of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid

PropertyValue/Descriptor
Systematic Name3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Molecular FormulaC₁₆H₁₂N₂O₃
Molecular Weight280.28 g/mol (calculated)
Core StructureDihydrophthalazinone fused to benzo ring
Key Functional GroupsC1-carboxylic acid, C4-oxo, N2-H, C3-aryl substituent
Bioisosteric Analogs3-(Pyridin-3-yl), 3-(4-fluorophenyl) variants

The 3-aryl ring adopts a pseudo-axial orientation relative to the planar phthalazinone system, influencing crystal packing and steric accessibility for target binding. Spectroscopic characterization (e.g., IR, NMR) would confirm the presence of carbonyl stretches (~1650–1700 cm⁻¹ for C4=O and C1=O) and aromatic proton signatures [8].

Positional Isomerism and Electronic Effects of 3-(3-Methylphenyl) Substitution

Positional isomerism in the aryl ring profoundly impacts electronic distribution, solubility, and intermolecular interactions. The meta-methyl substitution in 3-(3-methylphenyl) imparts distinct properties:

  • Electronic Effects: The methyl group is weakly electron-donating (+I effect), marginally increasing electron density at the meta-position of the aryl ring. This contrasts with ortho-methyl (steric hindrance dominates) or para-methyl (resonance donation possible) isomers. Meta-substitution minimizes direct resonance with the phthalazine N-atoms, preserving the core’s electrophilic character [5].
  • Steric and Packing Implications: The meta-methyl group projects away from the phthalazine plane, reducing steric clashes with the C4 carbonyl. This facilitates:
  • Tighter π-π stacking with protein aromatic residues (e.g., phenylalanine in kinase pockets).
  • Enhanced hydrophobic contact with aliphatic enzyme subpockets [7].
  • Hydrogen-Bonding Capability: Unlike ortho-substituted analogs, the meta-methyl group does not impede hydrogen bonding involving the N2-H or carboxylic acid. Computational studies suggest the carboxylic acid forms strong intermolecular H-bonds (O-H···O=C, ~1.8–2.0 Å) in crystalline lattices, enhancing stability [5] [8].

Table 2: Comparative Impact of Aryl Substitution Patterns on Phthalazinone Properties

Substitution PatternElectronic EffectSteric ConsequencePredicted Target Affinity
3-(3-Methylphenyl)Weak +I (meta)Minimal core distortionHigh (balanced lipophilicity)
3-(2-Methylphenyl)Weak +I (ortho)Significant core twistingModerate (steric occlusion)
3-(4-Methylphenyl)Resonance donation (para)Planarity retainedVariable (altered electronics)

This isomer-specific behavior underscores why meta-tolyl derivatives often exhibit superior pharmacokinetic profiles and target engagement compared to ortho- or para-counterparts [5].

Strategic Role in Polypharmacology and Targeted Therapeutic Design

The 3-(3-methylphenyl)-4-oxophthalazine-1-carboxylic acid scaffold serves as a versatile platform for polypharmacology—simultaneously modulating multiple targets—and precision-targeted drug design. Key applications include:

  • VEGFR-2 Tyrosine Kinase Inhibition: The carboxylic acid mimics ATP’s adenine moiety, anchoring to the kinase hinge region (e.g., via Glu885/Asp1046 H-bonds), while the 3-(3-methylphenyl) group occupies a hydrophobic back pocket induced by DFG-loop movement ("DFG-out" conformation). Biarylurea derivatives leveraging this core exhibit IC₅₀ values of 2.5–4.4 µM against VEGFR-2 and >70% inhibition of HUVEC proliferation at 10 µM [7].
  • Induction of Apoptosis: Phthalazine-1-carboxylates trigger caspase-3 cleavage and S-phase cell cycle arrest in tumor cells. For example, compound 7b (structurally related to the core scaffold) demonstrated GI₅₀ values of 0.15–8.41 µM across the NCI-60 cancer cell panel [7].
  • Molecular Hybridization: This core is integrated into hybrid architectures:
  • Biarylureas/amides (e.g., sorafenib analogs) for enhanced kinase selectivity.
  • Piperazine conjugates (e.g., 8a-j) to exploit rigidity and improve blood-brain barrier penetration for CNS agents [7].

Table 3: Documented Biological Activities of Designed Analogs Incorporating the Core Scaffold

Compound SeriesBiological ActivityPotency (IC₅₀/GI₅₀)Mechanistic Insight
Biarylureas (e.g., 13c)VEGFR-2 inhibition2.5 µM71.6% HUVEC inhibition (10 µM)
N1-substituted (e.g., 7b)Broad-spectrum cytotoxicity0.15–8.41 µM (NCI-60)Caspase-3 activation, S-phase arrest
Piperazinyl (e.g., 8a-j)Kinase inhibition (undisclosed targets)Not reportedImproved CNS permeability

This dual capacity for polypharmacology and precision targeting highlights the scaffold’s utility in developing next-generation therapeutics, particularly in oncology where resistance to single-target agents remains a challenge [7].

Properties

CAS Number

16015-50-2

Product Name

3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

IUPAC Name

3-(3-methylphenyl)-4-oxophthalazine-1-carboxylic acid

Molecular Formula

C16H12N2O3

Molecular Weight

280.28

InChI

InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)18-15(19)13-8-3-2-7-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21)

InChI Key

LEJQOXLDWZKDFM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.